molecular formula C12H14F3N3O3S B7564059 1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Número de catálogo B7564059
Peso molecular: 337.32 g/mol
Clave InChI: IRPXJWWDKDAVBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide, also known as STF-118804, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first identified as a potent inhibitor of the oncogenic protein, hypoxia-inducible factor 1-alpha (HIF-1α), which plays a critical role in tumor growth and metastasis.

Mecanismo De Acción

1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide inhibits HIF-1α activity by binding to the von Hippel-Lindau (VHL) protein, which is part of the ubiquitin-proteasome pathway that targets HIF-1α for degradation. 1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide stabilizes the VHL-HIF-1α complex, leading to increased degradation of HIF-1α and decreased expression of HIF-1α target genes.
Biochemical and Physiological Effects
1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting HIF-1α activity, 1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has been shown to induce apoptosis, reduce cell proliferation, and inhibit angiogenesis. 1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and metastasis. However, there are also limitations to using 1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. It also has low selectivity for HIF-1α, which can lead to off-target effects.

Direcciones Futuras

There are several future directions for the study of 1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide. One area of research is to optimize the synthesis method to increase the yield and improve the solubility of the compound. Another area of research is to investigate the potential use of 1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide in combination with other cancer therapies, such as radiation therapy and chemotherapy. Additionally, further studies are needed to determine the safety and efficacy of 1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide in clinical trials for cancer treatment.

Métodos De Síntesis

The synthesis of 1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves a series of chemical reactions that start with the condensation of 4-(trifluoromethyl)benzoyl chloride with pyrrolidine-3-carboxylic acid in the presence of a base catalyst. The resulting intermediate is then treated with sulfamic acid to form the final product, 1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide. The overall yield of this synthesis method is approximately 60%.

Aplicaciones Científicas De Investigación

1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has been extensively studied for its potential use in cancer treatment. HIF-1α is a transcription factor that regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. Inhibition of HIF-1α has been shown to reduce tumor growth and metastasis in preclinical models of cancer. 1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has been shown to inhibit HIF-1α activity in various cancer cell lines, including breast, lung, and prostate cancer.

Propiedades

IUPAC Name

1-[4-sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O3S/c13-12(14,15)9-5-8(22(17,20)21)1-2-10(9)18-4-3-7(6-18)11(16)19/h1-2,5,7H,3-4,6H2,(H2,16,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPXJWWDKDAVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)N)C2=C(C=C(C=C2)S(=O)(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.